molecular formula C14H12N2O2 B1624604 (2-Aminoethyl)naphthalimide CAS No. 162265-51-2

(2-Aminoethyl)naphthalimide

Cat. No.: B1624604
CAS No.: 162265-51-2
M. Wt: 240.26 g/mol
InChI Key: SEWZPYPLFLUCCE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its unique photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)naphthalimide typically involves the reaction of 1,8-naphthalic anhydride with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Aminoethyl Group Reactions

The terminal amine (-NH₂) participates in:

  • Nucleophilic acyl substitution : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Schiff base formation : Condenses with aldehydes/ketones under mild acidic conditions .

  • Coordination chemistry : Binds metal ions (e.g., Pb²⁺ in perovskite precursors), enhancing material stability in optoelectronic applications .

Naphthalimide Core Reactivity

The aromatic system undergoes:

  • Electrophilic substitution : Limited by electron-withdrawing imide groups, directing reactions to specific positions (e.g., sulfonation at C-4/C-5) .

  • π-π stacking : Facilitates interactions with conjugated systems, critical for fluorescence quenching in biosensing .

Perovskite Solar Cell Stabilization

2AENI reacts with mercaptopropionic acid (MPA) via thiol-amine coordination, forming a passivating layer on CsFAMA perovskite surfaces. This mitigates ion migration and moisture ingress, extending device stability by >21 days under ambient conditions .

Key Reaction Pathway:

  • Coordination : -NH₂ (2AENI) + -SH (MPA) → NH···S hydrogen bonding.

  • Surface binding : Coordinated complex anchors to perovskite defects (e.g., Pb²⁺ vacancies).

Comparative Reaction Table

Reaction TypeReagents/ConditionsProduct/OutcomeCitation
CondensationEthylenediamine, methanol2AENI core formation
Thiol-amine coordinationMPA, isopropanol, 60°CPerovskite passivation layer
Metal ion chelationPb²⁺ in perovskite precursorsEnhanced interfacial stability

Mechanistic Insights

  • Steric effects : The naphthalimide backbone restricts access to the aminoethyl group, favoring monofunctional over bifunctional reactivity .

  • Electronic effects : Electron-deficient imide groups reduce aromatic electrophilicity, directing substitutions to peripheral positions .

This reactivity profile positions 2AENI as a versatile scaffold in materials science and molecular engineering, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

(2-Aminoethyl)naphthalimide

This compound and its derivatives have found diverse applications in scientific research, including their use as fluorescent probes, in drug delivery systems, in the study of DNA interaction, and in improving the stability of perovskite solar cells . Naphthalimide derivatives have also demonstrated antitumor activity.

Applications in Research

This compound has been utilized in various research contexts:

  • Fluorescent Probes The strong fluorescence properties of This compound make it suitable for use in analytical chemistry and biological assays . The photophysical properties of naphthalimide-based fluorophores can be easily tuned by chemical manipulation of the substituents .
  • Drug Delivery Systems This compound has been investigated for potential applications in targeted drug delivery due to its ability to interact with cellular components.
    Previous studies revealed that polyamines are a kind of promising carriers to transport cytotoxic agents into cancer cells . Naphthalimide-polyamine conjugates have been proved to induce cancer cell apoptosis via different pathways .
  • DNA Interaction Naphthalimide derivatives are known to embed within DNA structures, affecting topological configurations and influencing the activity of topoisomerases, which are critical for DNA replication and repair.
  • Perovskite Solar Cells (N-(2-aminoethyl)naphthalimide (2AENI) with mercaptopropionic acid (MPA) improve the stability of CsFAMA perovskite and their respective solar cells .

Antitumor Activity

Research indicates that certain naphthalimide compounds exhibit significant antitumor activity by inducing cell cycle arrest and promoting apoptosis in cancer cells. For instance, modifications at specific positions on the naphthalene ring can enhance binding affinity to DNA and improve anticancer efficacy.

One study reported that 3-amino 1,8-naphthalimide effectively inhibited Vibrio cholerae's pathogenic factors, suggesting potential applications in treating cholera.

Investigations into SAR have demonstrated that modifications on the naphthalimide structure can lead to improved biological activity while reducing toxicity. For example, substituents at the 3-position on the naphthalene ring have been shown to enhance antitumor effects significantly.

Anti-hepatocellular Carcinoma Properties

Two kinds of naphthalimide derivatives were evaluated in vitro for their anti-hepatocellular carcinoma properties . Compound 3a with a fused thiazole fragment to the naphthalimide skeleton inhibited cell migration of SMMC-7721 and HepG2, and further in vivo trials with two animal models confirmed that compound 3a moderately inhibited primary H22 tumor growth (52.6%) and potently interrupted lung metastasis (75.7%) without obvious systemic toxicity at the therapeutic dose . Mechanistic research revealed that compound 3a inhibited cancerous liver cell growth mostly by inducing G2/M phase arrest .

Nonlinear Optical (NLO) and Antiviral Properties

Mechanism of Action

The mechanism of action of (2-Aminoethyl)naphthalimide involves its interaction with molecular targets through its amino and naphthalimide groups. These interactions can lead to changes in fluorescence properties, making it useful as a probe. In biological systems, it can bind to DNA and other biomolecules, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Aminoethyl)naphthalimide include other derivatives of 1,8-naphthalimide, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific aminoethyl group, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring strong fluorescence and specific interactions with biomolecules .

Biological Activity

(2-Aminoethyl)naphthalimide, a derivative of naphthalimide, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies, highlighting the compound's mechanisms of action, efficacy against cancer cells, and potential as an antimicrobial agent.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an aminoethyl group. This structural modification enhances its solubility and biological activity compared to other naphthalimide derivatives. The compound's ability to intercalate DNA and inhibit topoisomerase II has been linked to its antitumor properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its effects on HepG2 cells, revealing that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis. Specifically, treatment with this compound resulted in a dose-dependent increase in G2/M phase cells from 29.7% in the control group to 49.8% post-treatment, while G0/G1 phase cells decreased correspondingly .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215G2/M phase arrest, apoptosis induction
A549 (Lung)20DNA intercalation, topoisomerase II inhibition
MDA-MB-231 (Breast)18Induction of oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound binds to DNA, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : It stabilizes the ternary complex formed between DNA and topoisomerase II, preventing DNA relaxation necessary for replication .
  • Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cells, leading to oxidative damage and triggering apoptosis .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. A recent study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics such as tetracycline and vancomycin. This suggests that naphthalimide derivatives could be developed into new antimicrobial therapies .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
MRSA0.52-fold higher than tetracycline
Escherichia coli0.254-fold higher than ciprofloxacin
Klebsiella pneumoniae0.58-fold higher than norfloxacin

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Lung Cancer : In vitro tests demonstrated that this compound effectively reduced cell viability in A549 lung cancer cells through ROS-mediated pathways .
  • Antimicrobial Testing : A comparative study showed that naphthalimide derivatives could effectively disrupt biofilms formed by S. aureus and Pseudomonas aeruginosa, indicating their potential use in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Aminoethyl)naphthalimide derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed reactions. A key method involves reacting 1,8-naphthalic anhydride with 2-aminoethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the naphthalimide core. Post-functionalization, such as alkylation or acylation at the aminoethyl group, can be achieved using reagents like tert-butyl bromoacetate or acyl chlorides in the presence of a base (e.g., K₂CO₃ or Et₃N) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the fluorescence efficiency of this compound derivatives characterized experimentally?

Fluorescence properties are quantified using UV-Vis absorption and emission spectroscopy. Measure the quantum yield (Φ) via a comparative method using a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Solvent polarity, pH, and substituent effects on the naphthalimide scaffold (e.g., electron-withdrawing groups at the 4-position) should be systematically tested. For example, azide-to-amine reduction in probes like F-Naph-N₃ enhances fluorescence due to intramolecular charge transfer (ICT) modulation .

Advanced Research Questions

Q. How do structural modifications at the aminoethyl position influence the biological activity of naphthalimide-based enzyme inhibitors?

Modifications at the aminoethyl group directly impact binding affinity and selectivity. In studies targeting insect N-acetyl-β-D-hexosaminidase (OfHex1), replacing the pyridine ring with a thiazole moiety improved inhibitory activity (IC₅₀ from 12.3 μM to 5.8 μM) by enhancing π-π stacking with the enzyme’s active site. Computational docking and kinetic assays (e.g., Lineweaver-Burk plots) are critical for validating competitive/non-competitive inhibition mechanisms .

Q. What strategies resolve contradictory structure-activity relationship (SAR) data in naphthalimide derivatives?

Contradictions in SAR often arise from assay variability or unaccounted physicochemical factors. To address this:

  • Perform meta-analysis of published IC₅₀/EC₅₀ values, normalizing for assay conditions (pH, temperature).
  • Use multivariate regression to isolate substituent effects (e.g., Hammett σ values for electronic effects, LogP for lipophilicity).
  • Validate hypotheses via focused libraries; e.g., introducing solubility-enhancing groups (e.g., quinoline carboxamide) while retaining π-stacking motifs .

Q. How can this compound-based fluorescent probes be optimized for intracellular pH sensing?

Optimization involves balancing sensitivity and biocompatibility. Key steps:

  • Receptor design : Incorporate pH-sensitive groups (e.g., N,N-dimethylethylenediamine) into the aminoethyl side chain to enable protonation-dependent fluorescence shifts.
  • Nanocarrier integration : Conjugate probes to SiO₂ nanoparticles via click chemistry to enhance cellular uptake and reduce photobleaching.
  • Validation : Use confocal microscopy to map pH gradients in live cells, correlating emission ratios (e.g., I₅₀₀/I₄₅₀ nm) with calibration curves .

Q. Methodological Guidance

Q. What analytical techniques are essential for characterizing naphthalimide derivative purity and stability?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradients) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation; FT-IR to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Stability testing : Accelerated degradation studies under UV light or oxidative conditions (H₂O₂), monitored via LC-MS .

Q. How should researchers design controlled experiments to evaluate naphthalimide cytotoxicity?

  • Cell lines : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells for selectivity assessment.
  • Dosing : Test a range (0.1–100 μM) over 24–72 hours, with amonafide as a positive control.
  • Assays : MTT/WST-1 for viability; Annexin V/PI staining for apoptosis; ROS probes for oxidative stress.
  • Nanoparticle encapsulation : Use G0.5 PAMAM dendrimers to improve bioavailability and compare IC₅₀ values with free compounds .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • For kinetic data, generate Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition .

Q. How can researchers address low reproducibility in fluorescence-based assays?

  • Standardize solvent (e.g., DMSO concentration ≤1% v/v) and temperature (25°C ± 0.5°C).
  • Include internal controls (e.g., fluorescein for instrument calibration).
  • Perform triplicate measurements and report coefficient of variation (CV < 10%) .

Properties

IUPAC Name

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZPYPLFLUCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162265-51-2
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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